(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

Chiral purity Enantiomeric identity Quality control

Reproducible foldamer design requires exact (1S,2R) cis stereochemistry-enantiomers or trans isomers produce different backbone torsion angles and helical handedness. This N-Boc-protected β-amino acid forces a rigid cyclohexane conformation, enabling 12/10-helical motifs and stimuli-responsive switches. - **Application**: Solid-phase peptide synthesis; Boc group stable under basic coupling, selectively removed under acidic conditions. - **Key advantage**: Predetermines helical bias for GPCR/ion channel modulator intermediates. - **Supply**: Enantiopure (>98% by HPLC), verified optical rotation.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 865689-36-7
Cat. No. B3160040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
CAS865689-36-7
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
InChIKeyQJEQJDJFJWWURK-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-Boc-2-aminocyclohexanecarboxylic Acid – Chiral Building Block


(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid (CAS 865689‑36‑7) is a cis‑configured, enantiomerically pure N‑Boc‑protected β‑amino acid . Its rigid cyclohexane backbone forces a restricted set of backbone dihedral angles, making it a valuable scaffold for inducing defined secondary structures in peptidomimetics and foldamers. The tert‑butoxycarbonyl (Boc) group confers stability under basic coupling conditions while enabling selective acidic deprotection .

Why Stereo- and Regioisomeric Boc-ACHC Variants Cannot Substitute


The (1S,2R) cis isomer is not interchangeable with its enantiomer or trans diastereomers because each stereoisomer imposes a distinct φ/ψ torsion angle profile on the peptide backbone, leading to fundamentally different secondary‑structure propensities [1]. While trans‑ACHC strongly promotes a 14‑helix, cis‑ACHC oligomers favor extended or 12/10‑helical conformations; even swapping enantiomers alters helical handedness. Therefore, procurement of the exact stereoisomer is critical for reproducible foldamer design.

Quantitative Differentiation vs. Closest Analogs


Specific Rotation Differentiates Enantiomers

The (1S,2R) isomer exhibits a specific optical rotation [α]D = +20 ± 2° (c 0.5, MeOH) , whereas the enantiomeric (1R,2S) isomer shows [α]D = −20° under identical conditions . This sign and magnitude provide a definitive identity check and ensure the correct enantiomer is used for asymmetric synthesis.

Chiral purity Enantiomeric identity Quality control

Cis vs. Trans Diastereomer Helical Propensity

Homooligomers of cis-ACHC (including the (1S,2R) form) adopt extended or 12/10‑helical conformations, whereas trans‑ACHC homooligomers fold into a robust 14‑helix [1]. NMR and X‑ray data indicate that cis‑ACHC residues populate gauche‑type backbone conformations (torsion angles of opposite sign) leading to extended structures, in contrast to the compact H14‑helix of trans‑ACHC [2].

Foldamer conformation Secondary structure Peptide design

Boc vs. Fmoc Protecting Group Orthogonality

The Boc group is cleaved under acidic conditions (e.g., TFA, 50 % in DCM, 30 min), while the Fmoc group requires basic conditions (20 % piperidine in DMF) [1]. This orthogonality allows the (1S,2R)-Boc derivative to be used in Boc‑strategy solid‑phase peptide synthesis, where side‑chain protecting groups remain intact during N‑terminal deprotection, reducing unwanted side reactions compared to Fmoc‑based protocols for the same scaffold [2].

Protecting group strategy SPPS compatibility Orthogonal deprotection

Enantiomeric Excess vs. Racemic or Mixed Fractions

Commercially supplied (1S,2R)-Boc-2-aminocyclohexane carboxylic acid is specified at ≥ 97 % purity (HPLC) and an optical rotation of +20 ± 2°, corresponding to > 99 % enantiomeric excess (ee) within measurement error. In contrast, racemic cis‑Boc‑ACHC (CAS 63216‑49‑9) shows zero net rotation and is typically offered at ≤ 98 % chemical purity . Use of enantiopure material eliminates the need for chiral resolution after coupling.

Chemical purity Enantiomeric excess Batch consistency

High-Value Application Scenarios


12/10-Helical Foldamers with Dynamic Helicity

Utilize the cis‑ACHC configuration to program 12/10‑helical motifs that can interconvert between left‑ and right‑handed forms in solution, a feature demonstrated for alternating cis‑ACHC oligomers [1]. The (1S,2R) enantiomer sets the initial handedness bias, enabling stimuli‑responsive foldamer switches.

Acid-Sensitive Peptide Conjugates via Boc-Strategy SPPS

The Boc group enables solid‑phase peptide assembly under acidic deprotection conditions, preserving acid‑labile post‑translational modifications or chromophores that would be degraded by Fmoc‑removal reagents [2]. The (1S,2R) stereochemistry ensures the designed turn or extended conformation is preserved.

Chiral Drug Intermediates for Neurological Targets

Pharmaceutical development programs employ (1S,2R)-Boc-2-aminocyclohexane carboxylic acid as a key chiral intermediate for constructing selective ion‑channel modulators and GPCR ligands, where the cis configuration maps to the required pharmacophore geometry .

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